
Ethyl 3-(4-bromo-2-fluoro-5-methylphenyl)-3-oxopropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-(4-bromo-2-fluoro-5-methylphenyl)-3-oxopropanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a bromo, fluoro, and methyl group attached to a phenyl ring, which is further connected to an oxopropanoate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(4-bromo-2-fluoro-5-methylphenyl)-3-oxopropanoate typically involves the esterification of 3-(4-bromo-2-fluoro-5-methylphenyl)-3-oxopropanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction parameters and increases the efficiency of the process. The use of automated systems also reduces the risk of human error and ensures consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 3-(4-bromo-2-fluoro-5-methylphenyl)-3-oxopropanoate can undergo various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles such as amines or thiols.
Reduction Reactions: The carbonyl group in the oxopropanoate moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The methyl group on the phenyl ring can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Substitution: Nucleophiles (amines, thiols), solvents (ethanol, water), mild heating.
Reduction: Reducing agents (lithium aluminum hydride), solvents (ether), low temperature.
Oxidation: Oxidizing agents (potassium permanganate), solvents (water), room temperature.
Major Products Formed
Substitution: Ethyl 3-(4-amino-2-fluoro-5-methylphenyl)-3-oxopropanoate.
Reduction: Ethyl 3-(4-bromo-2-fluoro-5-methylphenyl)-3-hydroxypropanoate.
Oxidation: Ethyl 3-(4-bromo-2-fluoro-5-carboxyphenyl)-3-oxopropanoate.
Aplicaciones Científicas De Investigación
Ethyl 3-(4-bromo-2-fluoro-5-methylphenyl)-3-oxopropanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-substrate interactions due to its unique structural features.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of Ethyl 3-(4-bromo-2-fluoro-5-methylphenyl)-3-oxopropanoate involves its interaction with specific molecular targets. The bromo and fluoro groups on the phenyl ring can participate in halogen bonding, which can influence the compound’s binding affinity to proteins or enzymes. The ester moiety can undergo hydrolysis to release the active acid form, which can further interact with biological targets.
Comparación Con Compuestos Similares
Ethyl 3-(4-bromo-2-fluoro-5-methylphenyl)-3-oxopropanoate can be compared with similar compounds such as:
Ethyl 3-(4-bromo-2-fluorophenyl)-3-oxopropanoate: Lacks the methyl group on the phenyl ring.
Ethyl 3-(4-bromo-5-methylphenyl)-3-oxopropanoate: Lacks the fluoro group on the phenyl ring.
Ethyl 3-(4-fluoro-5-methylphenyl)-3-oxopropanoate: Lacks the bromo group on the phenyl ring.
The presence of all three substituents (bromo, fluoro, and methyl) in this compound makes it unique and can influence its reactivity and interactions with other molecules.
Propiedades
Fórmula molecular |
C12H12BrFO3 |
|---|---|
Peso molecular |
303.12 g/mol |
Nombre IUPAC |
ethyl 3-(4-bromo-2-fluoro-5-methylphenyl)-3-oxopropanoate |
InChI |
InChI=1S/C12H12BrFO3/c1-3-17-12(16)6-11(15)8-4-7(2)9(13)5-10(8)14/h4-5H,3,6H2,1-2H3 |
Clave InChI |
XSWTWXSUOVGPFV-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CC(=O)C1=C(C=C(C(=C1)C)Br)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(1,3-Dihydrocyclopenta[c]pyran-1-yl)acetic acid](/img/structure/B14763763.png)
![5-[(1R)-1-[(1R,2R)-2-[(1R,3R)-2,2-dimethyl-3-(3-oxobutyl)cyclopropyl]-1-methyl-3-oxocyclopentyl]-3-methylbutyl]-2,4,6-trihydroxybenzene-1,3-dicarbaldehyde](/img/structure/B14763764.png)
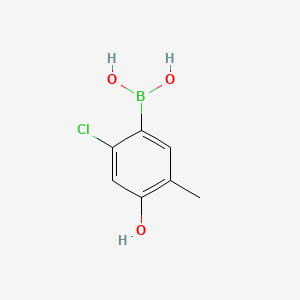
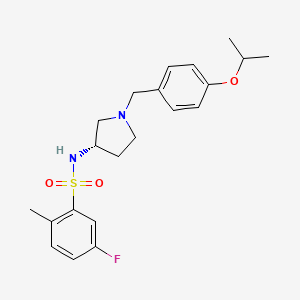
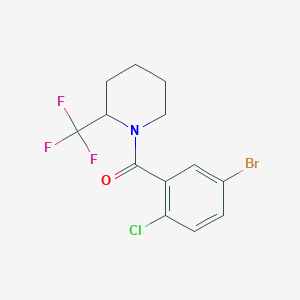
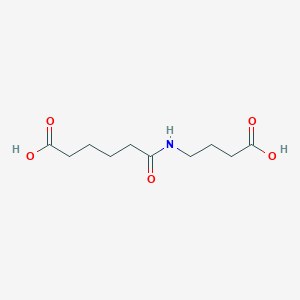

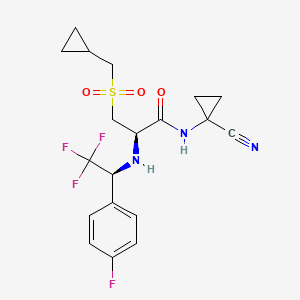

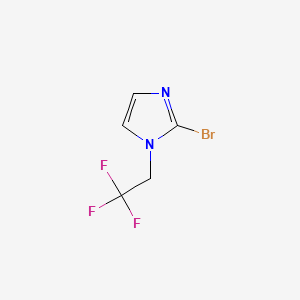
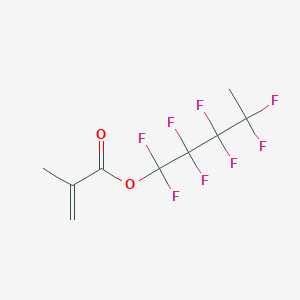
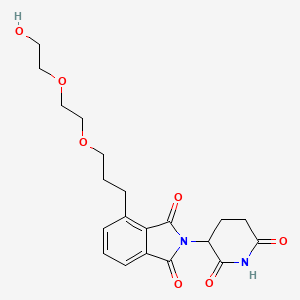
![1H-Pyrrolo[2,3-b]pyridine-3-acetic acid, 5-bromo-a-oxo-](/img/structure/B14763829.png)
![[S(R)]-N-[(S)-[2-(Dicyclohexylphosphino)phenyl](2-naphthalenyl)methyl]-2-methyl-2-propanesulfinamide](/img/structure/B14763837.png)
